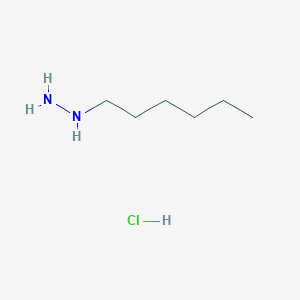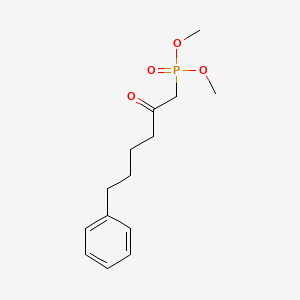
Dimethyl (2-oxo-6-phenylhexyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-oxo-6-phenylhexyl)phosphonate is an organic phosphorus compound with the molecular formula C14H21O4P and a molecular weight of 284.287901 . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its phosphonate group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxo-6-phenylhexyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of a phosphonate ester with an appropriate ketone under controlled conditions. For instance, the reaction of dimethyl phosphite with 2-oxo-6-phenylhexanone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-oxo-6-phenylhexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine oxides or other reduced forms.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides .
Applications De Recherche Scientifique
Dimethyl (2-oxo-6-phenylhexyl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl (2-oxo-6-phenylhexyl)phosphonate involves its interaction with molecular targets and pathways. The phosphonate group can form strong bonds with various biological molecules, influencing their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (2-oxo-6-phenylhexyl)phosphonate: Unique due to its specific structure and properties.
Dimethyl phosphite: A related compound with different reactivity and applications.
2-oxo-6-phenylhexanone: A precursor in the synthesis of this compound.
Uniqueness
This compound stands out due to its specific combination of a phosphonate group and a phenyl-substituted hexyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
61263-11-4 |
|---|---|
Formule moléculaire |
C14H21O4P |
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-6-phenylhexan-2-one |
InChI |
InChI=1S/C14H21O4P/c1-17-19(16,18-2)12-14(15)11-7-6-10-13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 |
Clé InChI |
JQDZQCCOQPARIE-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC(=O)CCCCC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


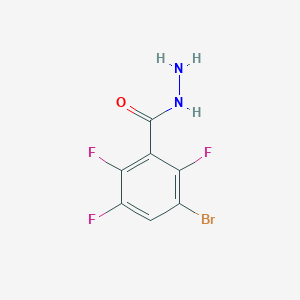
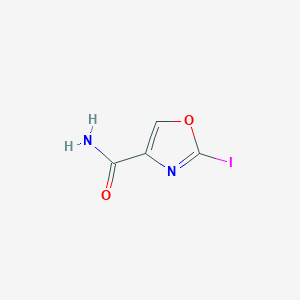

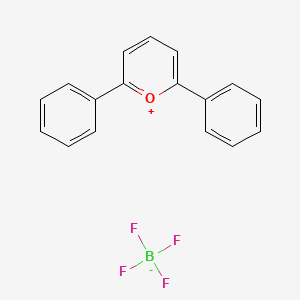
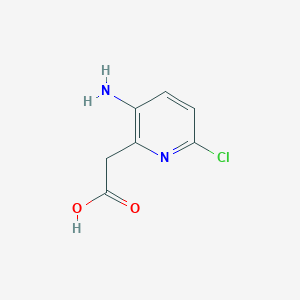
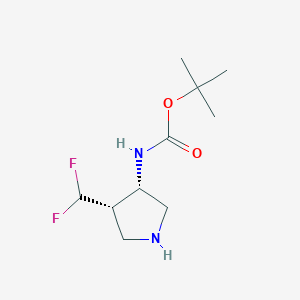
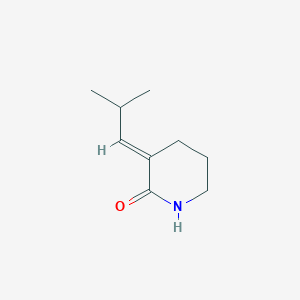


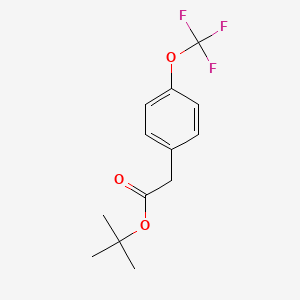

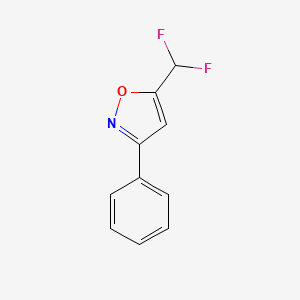
![4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
